![molecular formula C17H14ClNO2S B2963369 3-(4-chlorobenzyl)-4-hydroxy-1-(2-thienylmethyl)-2(1H)-pyridinone CAS No. 303994-53-8](/img/structure/B2963369.png)
3-(4-chlorobenzyl)-4-hydroxy-1-(2-thienylmethyl)-2(1H)-pyridinone
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Description
3-(4-Chlorobenzyl)-4-hydroxy-1-(2-thienylmethyl)-2(1H)-pyridinone (CBHTP) is a novel compound with a wide range of applications in the scientific research field. It is a small molecule with a unique structure that has been found to possess remarkable properties, such as high selectivity and excellent solubility. CBHTP has been used for a variety of purposes, including drug discovery, enzyme inhibition, and gene expression studies.
Scientific Research Applications
Physical and Structural Studies
A series of pyridinone derivatives, including ones similar to 3-(4-chlorobenzyl)-4-hydroxy-1-(2-thienylmethyl)-2(1H)-pyridinone, have been synthesized and analyzed for their physical and structural characteristics. These compounds are studied using techniques like single crystal X-ray diffraction, mass spectrometry, infrared, and proton NMR spectroscopies, highlighting their molecular geometries, bonding, and electronic structures. Such studies are crucial for understanding the fundamental properties that influence the chemical behavior and applications of these compounds in various fields, such as material science and medicinal chemistry (Nelson et al., 1988).
Synthesis and Functionalization
The synthesis of functionalized pyridines demonstrates the chemical versatility and potential applications of these compounds in organic synthesis, pharmaceuticals, and material science. Through various reactions, researchers have developed methodologies to create complex structures from simpler pyridinone derivatives. These synthetic strategies enable the introduction of functional groups that can enhance the physical, chemical, or biological activity of the final compounds, opening up new avenues for research and development (Mekheimer et al., 1997).
Biological and Medicinal Applications
While explicitly avoiding the discussion of drug use and side effects, it's worth noting that the structural framework of pyridinone derivatives has been explored for their potential in various biological applications. This includes research into their antimicrobial properties, where novel chelators based on pyridinone units have shown promise as agents against a range of pathogenic bacteria. Such studies are fundamental in the search for new therapeutic agents, highlighting the compound's relevance in addressing global health challenges (Workman et al., 2016).
Materials Science
The unique electronic and structural properties of pyridinone derivatives make them candidates for materials science applications, such as the development of new ligands for metal coordination. These compounds can form complexes with various metals, leading to materials with novel optical, magnetic, or catalytic properties. Such research is essential for the advancement of technologies in areas like renewable energy, sensors, and catalysis (Alexandropoulos et al., 2011).
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-hydroxy-1-(thiophen-2-ylmethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c18-13-5-3-12(4-6-13)10-15-16(20)7-8-19(17(15)21)11-14-2-1-9-22-14/h1-9,20H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXHCCJFYSABIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324092 |
Source
|
Record name | 3-[(4-chlorophenyl)methyl]-4-hydroxy-1-(thiophen-2-ylmethyl)pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701324092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818958 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
303994-53-8 |
Source
|
Record name | 3-[(4-chlorophenyl)methyl]-4-hydroxy-1-(thiophen-2-ylmethyl)pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701324092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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